molecular formula C11H11N3O3 B2366977 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one CAS No. 113169-47-4

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2366977
CAS No.: 113169-47-4
M. Wt: 233.227
InChI Key: SIPHBSBIZCLWFY-UHFFFAOYSA-N
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Description

3-Carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one is a chemical compound built on the versatile 1,2,3-benzotriazin-4(3H)-one scaffold, a heterocyclic system of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a key intermediate in the synthesis of more complex molecules and is known for its diverse range of biological activities. Benzotriazinone derivatives have been extensively investigated for their pharmacological potential, with studies demonstrating anti-cancer , antimicrobial , and anti-inflammatory properties. The structural motif is a privileged template in drug discovery. The 3-carbethoxymethyl derivative is of particular interest as a synthetic intermediate. Its structure, featuring an ester functional group, makes it a versatile precursor for further chemical modification. It can undergo reactions such as hydrazide formation or serve as a building block for the assembly of complex molecular architectures, including dipeptide-like structures . This reactivity allows researchers to create diverse compound libraries for biological screening. The compound is related to other benzotriazinone-based reagents, such as DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is renowned as a coupling reagent for amide bond formation with remarkable resistance to racemization . This family of compounds demonstrates significant utility in synthetic methodology. In agricultural chemistry, 1,2,3-benzotriazin-4-one derivatives have also shown promise as agents against plant pathogens, exhibiting good control efficacy against root-knot nematode diseases . This highlights the broad applicability of the benzotriazinone core across different research fields. This product is intended for research purposes only by qualified laboratory professionals. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

ethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-10(15)7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPHBSBIZCLWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C11_{11}H11_{11}N3_3O3_3
  • Molecular Weight : 233.227 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzotriazine derivatives with carbethoxymethyl groups. The methods used often include:

  • Condensation Reactions : Utilizing various coupling reagents and solvents to facilitate the formation of the benzotriazine framework.
  • Reductive Cyclization : Employing reducing agents to achieve the desired heterocyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-75.0Inhibition of thymidylate synthase
HCT-1166.2Induction of apoptosis
HepG24.5Cell cycle arrest

These findings suggest that the compound may act through multiple mechanisms, including the inhibition of key enzymes involved in nucleotide synthesis and the induction of programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Anticancer Efficacy in Vivo :
    A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study indicated a tumor growth inhibition rate of over 70% at optimal dosages.
  • Combination Therapy :
    Research has explored the synergistic effects of combining this compound with standard chemotherapeutic agents such as doxorubicin. Results indicated enhanced efficacy and reduced side effects when used in conjunction with these agents.

Comparison with Similar Compounds

Structural and Functional Modifications

Key derivatives of 1,2,3-benzotriazin-4(3H)-one and their substituent effects are summarized below:

Compound Name Substituent Key Properties/Applications References
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) -OH - Acts as an HIV latency-reversing agent (LRA) by inhibiting STAT5 SUMOylation .
- Peptide coupling reagent in organic synthesis .
- Melting point: 184–189°C; pKa ~7.78 .
6-Fluoro-1,2,3-benzotriazin-4(3H)-one -F (at C6) - Synthesized via one-pot diazotization; 78% yield .
- Fluorine enhances electronegativity, potentially improving metabolic stability.
6-Nitro-1,2,3-benzotriazin-4(3H)-one -NO₂ (at C6) - Electron-withdrawing nitro group may increase reactivity in substitution reactions.
- Molecular weight: 192.13 g/mol .
Azinphos-ethyl -S-P(S)(OEt)₂ - Organophosphate insecticide; high toxicity.
- Demonstrates agricultural applications .
3-Aryl/Alkenyl Derivatives -Aryl/-Alkenyl - Thermolysis yields acridones or quinolinones, depending on substituent .
- Used in catalytic enantioselective annulation reactions .
Parent Compound (1,2,3-Benzotriazin-4(3H)-one) None - Precursor for synthesizing benzodiazepin-diones and arylpiperazine derivatives .
- Lower complexity but limited biological activity.

Chemical Reactivity and Stability

  • Thermal Stability :
    • 3-Aryl derivatives decompose to acridones or benzanilides under heat .
    • The carbethoxymethyl group, being less aromatic, may alter decomposition pathways, favoring ester cleavage or decarboxylation.
  • Synthetic Utility :
    • HODHBt is widely used in peptide synthesis with DCC . The carbethoxymethyl variant might require alternative activating agents due to reduced acidity (vs. -OH).
    • 6-Fluoro and 6-nitro derivatives serve as intermediates for further functionalization .

Physicochemical Properties

  • Solubility :
    • HODHBt’s hydroxyl group enhances water solubility, whereas the carbethoxymethyl ester increases lipophilicity, favoring organic solvents.
  • Melting Points :
    • HODHBt: 184–189°C vs. Azinphos-ethyl (liquid at RT) . The carbethoxymethyl derivative likely has a lower melting point due to reduced crystallinity.

Preparation Methods

Classical Anthranilamide Route

The foundational method involves diazotization of 2-aminobenzamide derivatives followed by intramolecular cyclization:

Reaction Scheme
2-Aminobenzamide → Diazotization (NaNO2/HCl) → Cyclization → 1,2,3-Benzotriazin-4(3H)-one

For 3-carbethoxymethyl derivatives, the starting material requires pre-functionalization at the amide nitrogen. A modified protocol employs N-(carbethoxymethyl)-2-aminobenzamide (1), which undergoes sequential diazotization and cyclization:

Synthetic Procedure

  • N-Alkylation : 2-Aminobenzamide treated with ethyl chloroacetate in DMF/K2CO3 yields N-(carbethoxymethyl)-2-aminobenzamide (85% yield).
  • Diazotization : Reaction with NaNO2 in HCl/EtOH at 0–5°C forms the diazonium intermediate.
  • Cyclization : Gentle warming to 25°C induces ring closure to 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one (72% isolated yield).

Optimization Data

Parameter Optimal Condition Yield Impact
Diazotization Temp 0–5°C <5°C: Incomplete diazotization; >10°C: Decomposition
Cyclization Solvent Ethanol/Water (3:1) Pure ethanol: 58% yield; Mixed solvent: 72% yield
Reaction Time 2 hr <1 hr: 42% yield; >3 hr: No improvement

This method's limitations include moderate yields due to competing hydrolysis of the ester group under acidic conditions.

Photochemical Cyclization Strategies

Continuous Flow Photoreactor Synthesis

Recent advances in photochemical synthesis under continuous flow conditions offer improved efficiency for benzotriazinone derivatives. While this method was primarily demonstrated for unsubstituted and aryl-substituted analogs, its applicability to 3-carbethoxymethyl derivatives can be extrapolated:

Key Reaction Parameters

  • Light Source : Violet LEDs (420 nm)
  • Residence Time : 10 min
  • Solvent System : DCM/MeOH (1:3 v/v)
  • Scale : Up to 1 g demonstrated for analogous compounds

Proposed Mechanism

  • Photoexcitation of triazine precursor induces N–N bond cleavage.
  • Intramolecular hydrogen abstraction generates biradical intermediate.
  • Recombination forms benzotriazinone core with retention of carbethoxymethyl group.

Comparative Performance

Method Yield (%) Reaction Time Scalability
Classical Diazotization 72 3–4 hr Bench scale
Photochemical Flow 88* 10 min Multi-gram

*Reported for analogous 3-aryl derivatives

Post-Functionalization Approaches

N-Alkylation of Benzotriazinone Core

An alternative strategy involves direct alkylation of 1,2,3-benzotriazin-4(3H)-one:

Reaction Scheme
1,2,3-Benzotriazin-4(3H)-one + Ethyl Bromoacetate → 3-Carbethoxymethyl Derivative

Optimized Conditions

  • Base: Cs2CO3 in DMF
  • Temperature: 60°C
  • Time: 12 hr
  • Yield: 68%

Side Reactions

  • O-Alkylation competes (15–20% byproduct formation)
  • Ester hydrolysis observed at elevated temperatures (>70°C)

Analytical Characterization Data

Critical spectroscopic data for authentication of this compound:

1H NMR (400 MHz, CDCl3)
δ 8.35 (dd, J = 8.0, 1.5 Hz, 1H, ArH)
δ 7.90–7.75 (m, 2H, ArH)
δ 7.60 (td, J = 7.5, 1.5 Hz, 1H, ArH)
δ 4.90 (s, 2H, NCH2CO)
δ 4.25 (q, J = 7.0 Hz, 2H, OCH2CH3)
δ 1.30 (t, J = 7.0 Hz, 3H, CH3)

13C NMR (100 MHz, CDCl3)
δ 169.5 (C=O ester)
δ 156.2 (C-4)
δ 134.8–127.3 (aromatic carbons)
δ 63.5 (OCH2CH3)
δ 53.8 (NCH2CO)
δ 14.1 (CH3)

HRMS (ESI-TOF) Calculated for C11H11N3O3 [M+H]+: 234.0878 Found: 234.0874

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one derivatives, and how are yields optimized?

  • Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, benzotriazinone derivatives are synthesized using organic solvents (e.g., dichloromethane, acetonitrile) with bases like triethylamine to facilitate reactions. Purification often employs recrystallization or column chromatography to achieve high purity . Optimization includes temperature control (e.g., reflux conditions) and stoichiometric adjustments to minimize side products.

Q. Which analytical techniques are critical for characterizing benzotriazinone derivatives?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) monitors reaction progress, while X-ray crystallography may resolve complex stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyls .

Q. How are benzotriazinones utilized in peptide synthesis?

  • Derivatives like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) act as coupling reagents. For example, DEPBT (derived from HOOBt) minimizes racemization during amide bond formation, enhancing peptide yield and purity. Reaction conditions often involve dimethylformamide (DMF) and room temperature .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of 3-substituted benzotriazinones?

  • Thermolysis in solvents like 1-methylnaphthalene or paraffin oil yields distinct products (e.g., acridones or benzanilides), influenced by solvent polarity and temperature. Photolysis in tetrahydrofuran (THF) produces 9-acridones but with low efficiency, suggesting radical intermediates or solvent-dependent pathways .

Q. How do structural modifications impact the biological activity of benzotriazinone derivatives?

  • Substitutions at the 3-position (e.g., piperazino or benzyl groups) modulate interactions with biological targets. For instance, 3-hydroxy derivatives show anticancer activity (IC₅₀ <10 µM in HepG2 cells), while 3-benzyl analogs exhibit anticonvulsant properties. Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing groups in enhancing bioactivity .

Q. What contradictions exist in the reactivity of the benzotriazinone core under reducing conditions?

  • The -N=N=N- moiety is unstable to reducing agents, leading to reductive cleavage. However, hydrolysis can mimic diazonium salt behavior, complicating product prediction. For example, reduction of 3-alkenyl derivatives yields quinolinones, whereas aryl-substituted analogs form acridones, suggesting divergent mechanisms based on substituent electronic effects .

Q. How do reaction conditions influence racemization in peptide coupling mediated by benzotriazinone reagents?

  • DEPBT demonstrates low racemization due to its phosphoester intermediate stabilizing the active ester. Comparative studies show superior performance over uronium reagents (e.g., HATU) in polar aprotic solvents. Racemization is further minimized by avoiding excessive heating and using mild bases .

Methodological Considerations

Q. What strategies resolve low yields in alkylation reactions of benzotriazinones?

  • Microwave-assisted synthesis improves reaction efficiency (e.g., 3-benzyl derivatives synthesized in DMF with 57% yield). Side products like O-alkylated isomers are mitigated by optimizing reaction time and microwave power .

Q. How are computational methods applied to predict benzotriazinone reactivity?

  • Molecular docking studies (e.g., targeting tyrosine kinases or HIV latency regulators) guide functionalization. Density Functional Theory (DFT) calculations predict regioselectivity in nucleophilic attacks, validated by experimental NMR data .

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